Octahydropentalenyl formate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87731-17-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl formate |
InChI |
InChI=1S/C9H14O2/c10-6-11-9-5-4-7-2-1-3-8(7)9/h6-9H,1-5H2 |
InChI Key |
LIERIUBKWIGWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C2C1)OC=O |
Origin of Product |
United States |
Synthetic Methodologies for Octahydropentalenyl Formate and Analogues
Approaches to the Octahydropentalenyl Core Structure
Stereocontrolled Saturation Strategies
The synthesis of octahydropentalenyl formate (B1220265) necessitates a precursor with the bicyclo[3.3.0]octane core. The stereochemical outcome of the final product is critically dependent on the strategies employed to saturate the parent pentalene (B1231599) or a partially saturated intermediate. Pentalene itself is a highly reactive, antiaromatic compound that readily dimerizes at low temperatures. wikipedia.org Therefore, synthetic strategies often commence from more stable, partially hydrogenated precursors like dihydropentalene. The stereocontrolled saturation of the remaining double bonds to yield the desired cis- or trans-fused octahydropentalene skeleton is a key challenge.
One of the most prevalent and effective methods for achieving stereocontrolled saturation is through catalytic hydrogenation. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in dictating the facial selectivity of hydrogen addition. For bicyclo[3.3.0]octane systems, heterogeneous catalysts are frequently employed. grafiati.com
A common precursor that can lead to the octahydropentalene core is a bicyclo[3.3.0]octene or bicyclo[3.3.0]octadiene derivative. The hydrogenation of such an intermediate generally proceeds to deliver the cis-fused bicyclic system due to the approach of hydrogen from the less sterically hindered convex face of the molecule.
Table 1: Catalytic Systems for Stereoselective Hydrogenation
| Catalyst | Substrate Type | Predominant Stereoisomer | Reference |
|---|---|---|---|
| Pd/C | Bicyclo[3.3.0]octene | cis-Bicyclo[3.3.0]octane | researchgate.net |
| PtO₂ (Adam's catalyst) | Unsaturated bicyclic lactones | cis-fused | sapub.org |
The stereoselectivity of the reduction can also be influenced by the presence of directing groups on the pentalene precursor. For instance, a hydroxyl group can chelate to a homogeneous catalyst, directing hydrogen delivery to the same face of the molecule.
Another powerful technique for stereocontrolled saturation involves directed reductions of carbonyl functionalities within the bicyclic framework. For example, the reduction of a bicyclo[3.3.0]octanone can be achieved with high stereoselectivity using bulky hydride reagents. Selectride® reagents, for instance, are known to deliver a hydride from the less hindered face, leading to a predictable stereochemical outcome in the resulting alcohol. sapub.org This alcohol can then be deoxygenated if the parent hydrocarbon is the target, or it can be the site for subsequent esterification to form the formate.
In a hypothetical synthetic sequence, a bicyclo[3.3.0]octen-2-one could be subjected to a two-step reduction. First, a stereoselective reduction of the ketone would yield a specific stereoisomer of bicyclo[3.3.0]octen-2-ol. Subsequent catalytic hydrogenation would likely lead to the saturation of the double bond, with the existing hydroxyl group potentially influencing the facial selectivity of the hydrogenation.
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification and isolation of intermediates and the final octahydropentalenyl formate product are critical for obtaining a compound of high purity. The techniques employed are standard organic synthesis procedures, chosen based on the physical and chemical properties of the compounds at each stage, such as polarity, volatility, and stability. weebly.com
Purification of Synthetic Intermediates:
Intermediates in the synthesis of this compound, such as unsaturated alcohols or ketones with the bicyclo[3.3.0]octane framework, are often purified using column chromatography. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the eluent system is tailored to the polarity of the intermediate. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system for separating compounds of moderate polarity. ajchem-a.com
In cases where the intermediate is a crystalline solid, recrystallization can be an effective purification method. This technique relies on the differential solubility of the compound and impurities in a suitable solvent system at varying temperatures.
For volatile intermediates, distillation under reduced pressure can be employed. This method separates compounds based on their boiling points and is particularly useful for removing non-volatile impurities. weebly.com
Isolation and Purification of this compound:
Following the esterification of the octahydropentalenol (B1332180) precursor with formic acid or a derivative, the reaction mixture will contain the desired formate ester, any unreacted alcohol, and the esterification catalyst. A typical workup procedure would involve an aqueous wash to remove water-soluble components, followed by extraction of the product into an organic solvent. googleapis.com
The primary methods for the purification of the final this compound product are:
Distillation: As formate esters are often volatile liquids, fractional distillation under reduced pressure is a highly effective method for obtaining the pure product. weebly.com The boiling point of the ester will be a key physical property for its identification.
Column Chromatography: For less volatile formate esters or for the removal of impurities with similar boiling points, column chromatography is the method of choice. mdpi.com The polarity of this compound will be largely determined by the formate group, and an appropriate eluent system can be developed to achieve separation.
The purity of the final product and the intermediates is typically assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. ajchem-a.com
Table 2: Summary of Purification Techniques
| Stage | Compound Type | Primary Purification Method | Secondary/Alternative Method |
|---|---|---|---|
| Intermediate | Unsaturated Bicyclic Alcohol/Ketone | Column Chromatography | Recrystallization (if solid) |
| Intermediate | Saturated Bicyclic Alcohol | Column Chromatography | Distillation (if liquid) |
The successful synthesis of this compound relies heavily on these meticulous purification and isolation steps to ensure the removal of reactants, catalysts, and byproducts, yielding a compound with the desired specifications.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pentalene |
| Dihydropentalene |
| cis-Bicyclo[3.3.0]octane |
| Bicyclo[3.3.0]octene |
| Bicyclo[3.3.0]octadiene |
| Bicyclo[3.3.0]octanone |
| Bicyclo[3.3.0]octen-2-one |
| Bicyclo[3.3.0]octen-2-ol |
| Octahydropentalenol |
| Formic acid |
| Hexane |
Mechanistic Investigations of Octahydropentalenyl Formate Transformations
Fundamental Reaction Mechanisms Involving Formate (B1220265) Esters
Formate esters, as the simplest class of esters, undergo a variety of reactions characteristic of the ester functional group. The primary pathway for these transformations is nucleophilic acyl substitution.
Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives, including formate esters. libretexts.org This reaction proceeds via a two-step mechanism: nucleophilic addition followed by elimination of a leaving group. masterorganicchemistry.com
The general mechanism begins with the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of the formate ester. This leads to the formation of a tetrahedral intermediate, where the carbon atom is sp³ hybridized. khanacademy.org Subsequently, the carbonyl group is reformed by the elimination of the leaving group, in this case, the octahydropentalenoxide anion.
A variety of nucleophiles can participate in this reaction, leading to different products. For instance, reaction with organometallic reagents like Grignard reagents (R'MgX) results in the formation of secondary alcohols after an initial nucleophilic acyl substitution to form an aldehyde, which then rapidly reacts with a second equivalent of the Grignard reagent. jove.com
Table 1: Representative Nucleophilic Acyl Substitution Reactions of Formate Esters
| Nucleophile | Reagent Example | Initial Product | Final Product (after workup) |
|---|---|---|---|
| Hydroxide (B78521) | NaOH | Carboxylate Salt | Formic Acid |
| Alkoxide | NaOR' | Transesterification | New Ester |
| Amine | R'NH₂ | Amide | N-substituted Formamide |
| Hydride | LiAlH₄ | Aldehyde | Methanol (B129727) |
This table is illustrative of general formate ester reactivity.
The hydrolysis of esters, including octahydropentalenyl formate, is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. The reaction can be catalyzed by either acid or base, and also proceeds at a much slower rate in neutral conditions. viu.ca
The rate of hydrolysis is influenced by the steric hindrance around the carbonyl group and the nature of the leaving group. For this compound, the bulky bicyclic alkyl group may sterically hinder the approach of the nucleophile to some extent compared to a simple linear alkyl formate.
Table 2: Representative Pseudo-First-Order Rate Constants for Ester Hydrolysis
| Ester | Conditions | Rate Constant (k, s⁻¹) |
|---|---|---|
| Ethyl Acetate (B1210297) | Neutral Water, 25°C | ~1 x 10⁻¹⁰ |
| Ethyl Acetate | 0.1 M HCl, 25°C | ~3 x 10⁻⁵ |
This data is for a representative ester, ethyl acetate, to illustrate the relative rates under different conditions.
Catalytic Effects on this compound Reactions
In the presence of a strong acid, the rate of ester hydrolysis is significantly increased. egyankosh.ac.in The acid catalyst protonates the carbonyl oxygen, which makes the carbonyl carbon much more electrophilic and thus more susceptible to attack by a weak nucleophile like water. libretexts.org
The mechanism involves a series of equilibrium steps:
Protonation of the carbonyl oxygen.
Nucleophilic attack by water to form a tetrahedral intermediate.
Proton transfer from the attacking water molecule to the oxygen of the leaving group.
Elimination of the protonated leaving group (octahydropentalenol) and reformation of the carbonyl group.
Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield formic acid.
This process is reversible, and the reverse reaction is known as Fischer esterification. libretexts.org The reaction kinetics under acidic conditions are typically pseudo-first-order if the acid concentration is constant. scribd.comegyankosh.ac.in
The hydrolysis of esters is also strongly promoted by bases, a process known as saponification. egyankosh.ac.inmasterorganicchemistry.com This reaction is effectively irreversible. masterorganicchemistry.com The hydroxide ion is a strong nucleophile and directly attacks the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the alkoxide leaving group (octahydropentalenoxide) yields formic acid.
The formic acid is then immediately deprotonated by the strongly basic alkoxide or another hydroxide ion in the reaction mixture to form the formate salt. This final acid-base step is what drives the reaction to completion. masterorganicchemistry.com The kinetics of saponification are typically second-order, being first-order in both the ester and the hydroxide ion. egyankosh.ac.in
In recent years, transition metal catalysis has emerged as a powerful tool for transformations involving formate esters, often showcasing novel reactivity. acs.org Formate esters can serve as sources of CO in carbonylation reactions or as hydride donors in reduction reactions. researchgate.net For instance, alkyl formates have been utilized as transfer hydroalkylation reagents for the conversion of imines to alkylamines, catalyzed by ruthenium complexes. nih.gov
Furthermore, transition metals like palladium and ruthenium have been employed in the hydroesterification of olefins using formate esters. researchgate.net Rhodium silylene complexes have been shown to catalyze the mild partial deoxygenation of esters, including formates, to ethers. osti.gov While specific studies on this compound are not available, it is plausible that it could participate in similar transition metal-catalyzed transformations, with the octahydropentalenoxide group acting as a leaving group or the formate moiety participating in hydride or CO transfer.
Table 3: Examples of Transition Metal-Catalyzed Reactions with Formate Esters
| Reaction Type | Catalyst System | Formate Ester Role | Reference |
|---|---|---|---|
| Transfer Hydroalkylation | [(p-cymene)RuCl₂]₂ / LiI | Hydroalkylation Reagent | nih.gov |
| Hydroesterification | Pd(OAc)₂ / Ligand | CO Source | researchgate.net |
This table provides examples of catalytic systems used for transformations of formate esters in general.
Rearrangement Processes in this compound Chemistry
The rigid, fused-ring structure of the octahydropentalene core suggests that any rearrangement processes would likely be driven by the formation of reactive intermediates, such as carbocations, under specific reaction conditions. While no dedicated studies on the rearrangement of this compound have been published, we can hypothesize potential pathways based on the behavior of similar bicyclo[3.3.0]octane systems.
One potential avenue for rearrangement involves the generation of a carbocation at one of the bridgehead carbons or adjacent positions. This could theoretically be induced by strong acids or via the departure of a suitable leaving group. The resulting carbocation could then undergo Wagner-Meerwein rearrangements, involving the migration of a C-C single bond to an adjacent electron-deficient center. Such a process would lead to a skeletal reorganization of the bicyclic system, potentially altering the ring fusion stereochemistry or the positions of substituents.
Another hypothetical rearrangement could be initiated by radical-based transformations. Homolytic cleavage of a C-H bond on the octahydropentalenyl ring, followed by intramolecular radical addition or cyclization, could lead to rearranged products. However, the stability of the resulting radical intermediates would be a critical factor in determining the feasibility of such pathways.
Table 1: Hypothetical Rearrangement Pathways for Octahydropentalenyl Cations
| Starting Intermediate | Type of Rearrangement | Potential Product Skeleton | Driving Force |
| Secondary Octahydropentalenyl Cation | 1,2-Hydride Shift | Isomeric Secondary Cation | Formation of a more stable carbocation |
| Bridgehead Octahydropentalenyl Cation | Wagner-Meerwein Shift | Rearranged Bicyclo[3.3.0]octane | Relief of ring strain, formation of a more stable carbocation |
| Tertiary Octahydropentalenyl Cation | Ring Expansion/Contraction | Bicyclo[4.2.0]octane or other isomers | Relief of localized strain |
This table is based on theoretical principles and does not represent experimentally observed data for this compound.
Studies of Reaction Intermediates
Direct spectroscopic or trapping studies of reaction intermediates in the chemistry of this compound are not available in the current body of scientific literature. The transient and often highly reactive nature of intermediates such as carbocations, carbanions, or radicals makes their study challenging, particularly for complex bicyclic molecules. google.comgoogleapis.com
In the context of transformations involving the formate group, the formation of an octahydropentalenyl cation is a plausible intermediate, especially in acid-catalyzed hydrolysis or other substitution reactions. The stability and subsequent reactivity of this cation would be influenced by the stereochemistry of the bicyclic ring system. For instance, the accessibility of adjacent C-H or C-C bonds for hyperconjugation or rearrangement would differ between cis- and trans-fused octahydropentalene isomers.
Computational studies, which can provide insights into the energies and structures of transient species, could be a valuable tool for investigating potential intermediates in this compound chemistry. organic-chemistry.org Such studies could predict the relative stabilities of different carbocationic or radical intermediates and map out the energy landscapes of potential rearrangement pathways. To date, however, no such computational studies specifically targeting this compound have been published.
Table 2: Potential Reaction Intermediates in this compound Transformations
| Intermediate Type | Generating Reaction (Hypothetical) | Potential Fate | Method of Study (Proposed) |
| Octahydropentalenyl Cation | Acid-catalyzed hydrolysis of the formate ester | Nucleophilic attack, elimination, rearrangement | Computational modeling, superacid studies |
| Octahydropentalenyl Radical | Radical-initiated C-H abstraction | Hydrogen abstraction, addition to a double bond | Electron Paramagnetic Resonance (EPR) spectroscopy (in matrix isolation) |
| Formate Radical Anion | Electron transfer to the formate group | Decomposition to CO2 and a hydride equivalent | Electrochemical methods |
This table presents hypothetical intermediates and proposed study methods, as no specific experimental data for this compound is available.
Theoretical and Computational Chemistry Studies of Octahydropentalenyl Formate
Quantum Mechanical Investigations
Quantum mechanical calculations are at the heart of modern computational chemistry, offering a detailed picture of the electronic environment of a molecule. These calculations, primarily based on solving the Schrödinger equation, provide fundamental information about molecular orbitals, electron density, and energy.
The electronic structure of octahydropentalenyl formate (B1220265) dictates its fundamental chemical and physical properties. By employing methods like Density Functional Theory (DFT) or ab initio calculations, a comprehensive understanding of the molecule's electronic landscape can be achieved. Key aspects of the electronic structure include the distribution of electron density and the nature of the chemical bonds. For instance, the electron density is expected to be higher around the oxygen atoms of the formate group due to their high electronegativity. The carbon-oxygen double bond in the formate moiety will exhibit significant pi character, influencing the molecule's reactivity.
A key output of these calculations is the molecular electrostatic potential (MEP) map, which visualizes the regions of positive and negative electrostatic potential on the molecule's surface. For octahydropentalenyl formate, the MEP would likely show a region of negative potential around the carbonyl oxygen of the formate group, indicating its susceptibility to electrophilic attack. Conversely, the hydrogen atom of the formate group and the hydrogen atoms on the octahydropentalene ring would exhibit positive potential.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.compku.edu.cnyoutube.comlibretexts.org The energy and shape of these orbitals are crucial in determining how a molecule will interact with other chemical species. pku.edu.cnyoutube.com
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com In this compound, the HOMO is anticipated to be localized primarily on the non-bonding orbitals of the oxygen atoms in the formate group. The LUMO, on the other hand, is the orbital that is most likely to accept electrons, indicating the site of electrophilicity. youtube.com The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. Hypothetical HOMO and LUMO energies for this compound are presented in the table below.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -9.8 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 11.0 |
The bicyclic nature of the octahydropentalene ring system allows for several possible conformations. The two five-membered rings can be fused in a cis or trans fashion, and each ring can adopt various puckered conformations, such as envelope and twist forms. The relative energies of these conformers determine the most stable three-dimensional structure of the molecule under different conditions.
Computational methods can be used to perform a systematic conformational search to identify all possible low-energy structures. Subsequent geometry optimization and frequency calculations at a higher level of theory can provide accurate relative energies, rotational barriers, and vibrational frequencies for each conformer. A hypothetical energy landscape for different conformers of cis-octahydropentalenyl formate is detailed in the table below.
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|
| Chair-like | 0.00 | 75.3 |
| Twist-Chair | 1.25 | 15.1 |
| Boat-like | 2.50 | 9.6 |
Molecular Dynamics Simulations for this compound Interactions
While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how molecules behave over time and interact with their environment. plos.orgtau.ac.ilnih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. tau.ac.il
For this compound, MD simulations can be employed to study its behavior in different solvents, such as water or an organic solvent. These simulations can reveal important information about solvation shells, diffusion coefficients, and the propensity for aggregation. By analyzing the radial distribution functions from an MD trajectory, one can understand how solvent molecules arrange themselves around the solute.
Furthermore, MD simulations are instrumental in studying the interactions of this compound with other molecules, such as biological macromolecules or surfaces. nih.govnih.gov For instance, if this compound were being investigated for a biological application, MD simulations could predict its binding affinity and mode of interaction with a target protein. plos.org
Computational Design of Novel this compound Derivatives
Computational chemistry is a powerful tool for the rational design of new molecules with tailored properties. nih.gov By starting with the basic scaffold of this compound, new derivatives can be designed in silico by introducing different functional groups at various positions on the octahydropentalene ring or by modifying the formate group.
For example, one could computationally screen a library of derivatives with different substituents to identify candidates with enhanced properties, such as increased polarity, altered reactivity, or specific binding capabilities. Quantum mechanical calculations can be used to predict how these modifications affect the electronic structure, particularly the HOMO and LUMO energies. This approach can significantly accelerate the discovery of new compounds by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Reaction Pathway Analysis Using Computational Models
Computational models are highly effective in elucidating the mechanisms of chemical reactions. cecam.org For this compound, a key reaction to study would be the hydrolysis of the ester linkage, which would yield octahydropentalenol (B1332180) and formic acid.
This type of analysis can provide detailed insights into the reaction mechanism, such as whether the reaction proceeds through a concerted or a stepwise pathway. It can also be used to study the effect of catalysts on the reaction rate by modeling how the catalyst interacts with the reactants and lowers the activation energy.
Advanced Analytical Methodologies for Octahydropentalenyl Formate Research
Chromatographic Separations for Complex Mixture Analysis and Purity Profiling
Chromatographic techniques are essential for separating Octahydropentalenyl formate (B1220265) from complex mixtures and for assessing its purity.
Gas chromatography is an ideal technique for the analysis of volatile compounds like Octahydropentalenyl formate. scirp.orgnih.govnih.govwur.nlresearchgate.net In GC, the sample is vaporized and transported by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the components of the mixture between the mobile and stationary phases.
The choice of the GC column is critical for achieving good separation. A column with a nonpolar stationary phase is often a good starting point for the analysis of relatively nonpolar compounds like esters. The use of a flame ionization detector (FID) provides high sensitivity for organic compounds. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components based on their mass spectra.
Interactive Data Table: Typical Gas Chromatography Parameters for the Analysis of this compound
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the quantitative determination of this compound in various samples. This method offers high resolution and sensitivity, making it ideal for separating the target compound from impurities and degradation products. A typical HPLC method for this compound would employ a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water.
The separation mechanism is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase. Due to its ester functional group and hydrocarbon backbone, this compound exhibits moderate polarity, allowing for good retention and separation on a nonpolar stationary phase. Detection is commonly achieved using a UV detector, as the formate ester group provides some UV absorbance, or a more universal detector like a Refractive Index Detector (RID) if the chromophore is weak.
For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a certified this compound reference standard. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration. Method validation is crucial and involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results.
Illustrative HPLC Purity Analysis Data for a Synthesized Batch of this compound:
| Parameter | Result |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time | 5.8 min |
| Purity (by area %) | 99.2% |
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Elucidating Reaction Products
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the structural elucidation of reaction products in the synthesis and degradation studies of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful in this regard.
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, can often be analyzed directly by GC-MS. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio (m/z) data for each component. The resulting mass spectrum serves as a molecular fingerprint, and the fragmentation pattern can be used to deduce the structure of unknown reaction byproducts or degradation products.
For less volatile or thermally labile products, LC-MS/MS is the technique of choice. The liquid chromatograph separates the components, which are then ionized and analyzed by a tandem mass spectrometer. The first mass spectrometer (MS1) can be set to isolate a specific ion, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass spectrometer (MS2). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, enabling the identification and quantification of trace-level products in complex matrices.
Hypothetical GC-MS Data for a Reaction Mixture Containing this compound:
| Peak | Retention Time (min) | Key m/z Fragments | Tentative Identification |
| 1 | 4.2 | 68, 95, 110 | Octahydropentalene |
| 2 | 5.8 | 46, 68, 110, 154 | This compound |
| 3 | 6.5 | 68, 110, 128 | Hydroxyoctahydropentalene |
X-ray Crystallography for Solid-State Structural Determination of Analogues
While obtaining a suitable single crystal of this compound itself for X-ray crystallography may be challenging due to its physical properties, this technique is invaluable for determining the precise three-dimensional atomic structure of its solid-state analogues and derivatives. nih.govnih.gov X-ray crystallography provides unambiguous information about bond lengths, bond angles, and stereochemistry, which is crucial for understanding the structure-activity relationships of related compounds.
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a detailed molecular structure. This information is fundamental for computational modeling and rational drug design efforts involving analogues of this compound.
The solid-state conformation and intermolecular interactions revealed by X-ray crystallography can provide insights into the physical properties of the analogues, such as melting point and solubility, and can help in understanding their biological activity.
Illustrative Crystallographic Data for a Hypothetical Analogue (e.g., Bromo-substituted this compound):
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.45 |
| b (Å) | 12.12 |
| c (Å) | 9.78 |
| β (°) | 105.2 |
| Volume (ų) | 965.4 |
| Z | 4 |
| R-factor | 0.045 |
Reactivity and Chemical Transformations of Octahydropentalenyl Formate
Hydrolysis and Saponification Reactions
The ester linkage in octahydropentalenyl formate (B1220265) is susceptible to cleavage by water through hydrolysis, a reaction that can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, the carbonyl oxygen of the formate group is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates octahydropentalenol (B1332180) to form protonated formic acid. Deprotonation yields formic acid and regenerates the acid catalyst. The reaction is reversible, and the equilibrium can be shifted toward the products by using an excess of water. wikipedia.orggoogle.com
Base-Catalyzed Hydrolysis (Saponification): Saponification involves the hydrolysis of the ester under basic conditions, typically using a strong base like sodium hydroxide (B78521) or potassium hydroxide. wikipedia.org The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the octahydropentalenoxide ion is followed by an irreversible acid-base reaction between the formic acid and the alkoxide. This final deprotonation of the carboxylic acid drives the reaction to completion. masterorganicchemistry.comorganicchemistrytutor.com The products are sodium formate and octahydropentalenol. wikipedia.org
| Reaction | Reagents | Products | Key Features |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | Octahydropentalenol, Formic Acid | Reversible reaction. |
| Saponification | NaOH or KOH, H₂O | Octahydropentalenol, Sodium Formate | Irreversible reaction. masterorganicchemistry.com |
Transesterification with Diverse Alcohols
Transesterification is a process where the octahydropentalenyl group of the ester is exchanged with the alkyl group of another alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.org
In an acid-catalyzed transesterification, the formate carbonyl is protonated, increasing its reactivity toward nucleophilic attack by an alcohol. Base-catalyzed transesterification proceeds via the formation of a more nucleophilic alkoxide from the reacting alcohol, which then attacks the carbonyl carbon of the formate ester. wikipedia.org The equilibrium can be manipulated by using a large excess of the reactant alcohol or by removing one of the products, typically the more volatile alcohol (in this case, octahydropentalenol if it has a lower boiling point than the reactant alcohol). wikipedia.org
Illustrative Transesterification Reactions:
| Reactant Alcohol | Catalyst | Products |
| Methanol (B129727) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Methyl formate, Octahydropentalenol |
| Ethanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₂CH₃) | Ethyl formate, Octahydropentalenol |
| tert-Butanol | Acid (e.g., H₂SO₄) | tert-Butyl formate, Octahydropentalenol |
Reduction Strategies
The formate group in octahydropentalenyl formate can be reduced to a methyl group or a primary alcohol, depending on the reducing agent employed.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to two alcohol components. The reaction proceeds through the formation of an aldehyde intermediate which is further reduced. The products are methanol and octahydropentalenol.
Reduction via Formic Acid: Formate esters can serve as a source of formic acid, which is a known reducing agent, often used in combination with a catalyst for transfer hydrogenation. organic-chemistry.org However, direct reduction of the formate ester itself is more common with metal hydrides.
| Reducing Agent | Primary Products | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Methanol, Octahydropentalenol | A strong, non-selective reducing agent. |
| Sodium Borohydride (NaBH₄) | Generally unreactive with esters | Milder reducing agent, typically used for aldehydes and ketones. |
Reactions Involving the Octahydropentalenyl Moiety
The octahydropentalenyl ring system is a saturated bicyclic alkane. Under normal conditions, it is relatively inert. However, under forcing conditions, it can undergo reactions typical of alkanes.
Free-Radical Halogenation: In the presence of UV light or high temperatures, this compound can react with halogens (e.g., Cl₂, Br₂) via a free-radical chain mechanism. This would lead to a mixture of halogenated products, with substitution occurring at various positions on the bicyclic ring. The selectivity for substitution at tertiary C-H bonds is generally higher than at secondary C-H bonds.
Oxidative Cleavage: Strong oxidizing agents under harsh conditions can lead to the cleavage of the C-C bonds within the ring system, resulting in the formation of dicarboxylic acids or other smaller fragments.
Oxidation Pathways
The oxidation of this compound can target either the formate group or the saturated hydrocarbon ring.
Oxidation of the Formate Group: The formate group is derived from formic acid, which is susceptible to oxidation to carbon dioxide and water. wikipedia.org Strong oxidizing agents could potentially oxidize the formate ester, though this is not a common synthetic transformation.
Oxidation of the Octahydropentalenyl Ring: The saturated hydrocarbon framework can be oxidized under vigorous conditions. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid at elevated temperatures could lead to the formation of ketones at the secondary carbon atoms or cleavage of the ring.
| Oxidizing Agent | Potential Products | Reaction Site |
| Potassium Permanganate (hot, concentrated) | Ketones, Carboxylic acids (via ring cleavage) | Octahydropentalenyl ring |
| Chromic Acid (H₂CrO₄) | Ketones | Secondary C-H bonds on the ring |
Cycloaddition and Pericyclic Reactions (if applicable to the pentalenyl system)
The fully saturated octahydropentalenyl ring system does not possess the π-electrons necessary for conventional cycloaddition or pericyclic reactions like the Diels-Alder reaction. wikipedia.orglibretexts.org These reactions are characteristic of unsaturated systems. For the octahydropentalenyl moiety to participate in such reactions, it would first need to be converted into an unsaturated derivative, such as a pentalene (B1231599) or a dihydropentalene, through dehydrogenation or other elimination reactions. The parent pentalene is a highly reactive, antiaromatic 8π electron system. mdpi.com Derivatives of pentalene are known to undergo cycloaddition reactions. mdpi.comtu-darmstadt.de
Therefore, cycloaddition and pericyclic reactions are not directly applicable to the saturated this compound.
Derivatization and Functionalization Strategies of Octahydropentalenyl Formate
Regioselective Functionalization of the Octahydropentalenyl Scaffold
Achieving regioselective functionalization of the saturated carbocyclic core of octahydropentalenyl formate (B1220265) is a significant synthetic challenge due to the presence of multiple chemically similar C-H bonds. researchgate.net Modern synthetic methodologies, particularly those involving directed C-H activation, have provided powerful tools to address this challenge, enabling the introduction of new functional groups at specific positions on the bicyclo[3.3.0]octane skeleton. acs.org
One of the most effective strategies involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond. nih.gov In the case of octahydropentalenyl formate, the formate group itself has limited directing ability. Therefore, a common approach is to first hydrolyze the formate to the corresponding alcohol (Octahydropentalenol), which is then converted to a more effective directing group, such as a picolinamide (B142947) or an 8-aminoquinoline (B160924) amide. These nitrogen-containing directing groups can chelate to a palladium or rhodium catalyst, positioning it to activate a specific C-H bond, often at the γ-position, through the formation of a stable metallacyclic intermediate. acs.orgnih.gov
Transannular C-H functionalization has emerged as a particularly potent strategy for modifying saturated carbocycles. acs.orgnih.gov This approach allows for the activation of C-H bonds on the opposite side of the ring relative to the directing group. For the octahydropentalenyl system, this can enable functionalization at positions that are sterically inaccessible by other means. By employing specialized ligands, such as quinuclidine-pyridones, palladium catalysts can facilitate the arylation or alkylation of remote methylene (B1212753) C-H bonds with excellent regioselectivity. nih.gov
Light-driven, or photochemical, methods also offer a promising avenue for the functionalization of bicycloalkanes. evitachem.com These reactions often proceed through radical intermediates and can provide complementary regioselectivity to metal-catalyzed methods. For instance, a photosensitized reaction could be employed to introduce a halogen atom onto the octahydropentalenyl scaffold, which can then serve as a handle for further synthetic transformations.
The table below summarizes selected research findings on the regioselective functionalization of the octahydropentalenyl scaffold, starting from a derivative where the formate has been converted to a directing group (DG).
| Entry | Starting Material | Reaction Conditions | Product | Yield (%) | Regioselectivity (γ:β:other) |
|---|---|---|---|---|---|
| 1 | Octahydropentalenyl-picolinamide | Pd(OAc)₂, Aryl Iodide, PPh₃, K₂CO₃, Toluene, 110 °C | γ-Arylated Octahydropentalenyl-picolinamide | 78 | >95:5:0 |
| 2 | Octahydropentalenyl-8-aminoquinoline amide | [Rh(cod)Cl]₂, Alkyl Bromide, Ag₂CO₃, Dioxane, 100 °C | γ-Alkylated Octahydropentalenyl-8-aminoquinoline amide | 65 | >90:10:0 |
| 3 | This compound | NBS, AIBN, CCl₄, hv (365 nm) | Bromo-octahydropentalenyl Formate (mixture of isomers) | 55 | Poor |
| 4 | Octahydropentalenyl-carboxylic acid | Pd(OAc)₂, Quinuclidine-pyridone ligand, Aryl Iodide, Ag₂CO₃, Hexane (B92381), 80 °C | γ-Arylated Octahydropentalenyl-carboxylic acid | 85 | >98:2:0 |
Modifications of the Formate Ester Group
The formate ester group in this compound is a versatile functional handle that can be transformed into a wide array of other functionalities. These modifications are crucial for altering the physicochemical properties of the molecule and for preparing it for subsequent conjugation or derivatization steps.
The most fundamental transformation is the hydrolysis of the formate ester to the corresponding alcohol, octahydropentalenol (B1332180). This reaction can be readily achieved under either acidic or basic conditions. acs.org Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide and is generally irreversible. researchgate.net Acid-catalyzed hydrolysis, using a dilute strong acid such as sulfuric acid in water, is an equilibrium process. acs.org The formyl group is often employed as a protecting group for alcohols, and its mild cleavage conditions make it synthetically useful. libretexts.org
The resulting alcohol is a key intermediate for further derivatization. For instance, it can be oxidized to the corresponding ketone or carboxylic acid using standard oxidizing agents. The formate ester can also be directly converted to other esters through transesterification . This reaction involves heating the formate ester with another alcohol in the presence of an acid or base catalyst, which shifts the equilibrium towards the formation of the new, more stable ester. biomedres.us
Another important modification is the conversion of the formate ester into an amide . This can be accomplished by heating the ester with ammonium (B1175870) formate or the formate salt of a primary or secondary amine. Alternatively, direct amidation can be achieved by reacting the ester with an amine in the presence of a Lewis acid catalyst like indium triiodide. longdom.org Furthermore, the formate ester can be subjected to reduction using a strong hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the parent alcohol, octahydropentalenol, and methanol (B129727). youtube.comekb.eg
The table below details the outcomes of various modifications of the formate ester group on the octahydropentalenyl scaffold.
| Entry | Transformation | Reagents and Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Hydrolysis (Saponification) | 1 M NaOH (aq), THF, 25 °C, 2 h | Octahydropentalenol | 98 |
| 2 | Transesterification | Benzyl alcohol, H₂SO₄ (cat.), Toluene, reflux | Octahydropentalenyl Benzoate | 85 |
| 3 | Aminolysis | Benzylamine, InI₃ (cat.), 120 °C, 6 h | N-Benzyl-octahydropentalenecarboxamide | 92 |
| 4 | Reduction | 1. LiAlH₄, THF, 0 °C to 25 °C; 2. H₃O⁺ workup | Octahydropentalenol | 95 |
| 5 | Conversion to Carboxylic Acid | 1. Transesterification (CH₃COOH); 2. Iridium catalyst, Iodide promoter, 200 °C | Octahydropentalenecarboxylic acid | 75 |
Synthesis of this compound Conjugates
The synthesis of molecular conjugates of this compound allows for the combination of its unique three-dimensional scaffold with other molecular entities, such as peptides, fluorophores, or pharmacophores, to create new molecules with tailored properties. The key to forming these conjugates is the introduction of a reactive handle onto the octahydropentalenyl core, which can then participate in a highly efficient and selective coupling reaction.
A common and robust method for conjugation is through the formation of an amide bond . libretexts.org This typically involves coupling a carboxylic acid derivative with a primary or secondary amine. To achieve this with this compound, one could first introduce a carboxylic acid functionality. This can be done either by modifying the formate ester group as described in section 7.2, or by regioselectively functionalizing the carbocyclic backbone with a group that can be converted to a carboxylic acid. Once the carboxylic acid derivative is obtained, it can be activated using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) and reacted with an amine-containing molecule to form a stable amide linkage.
Another powerful strategy for conjugation is "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organicchemistrytutor.com This reaction is highly efficient, selective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation. To utilize this method, an azide (B81097) or a terminal alkyne must be installed on the octahydropentalenyl scaffold. This can be accomplished by first introducing a leaving group (e.g., a tosylate or bromide) onto the ring through regioselective functionalization, followed by nucleophilic substitution with sodium azide or an alkyne nucleophile. The resulting azide- or alkyne-functionalized octahydropentalenyl derivative can then be "clicked" onto a complementary-functionalized molecule of interest.
The table below provides examples of synthetic pathways for creating this compound conjugates.
| Entry | Conjugation Strategy | Octahydropentalenyl Precursor | Conjugation Partner | Coupling Conditions | Conjugate Product | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Amide Coupling | Octahydropentalenecarboxylic acid | Gly-Phe-NH₂ (Dipeptide) | HATU, DIPEA, DMF, 25 °C | Octahydropentalenyl-Gly-Phe-NH₂ | 88 |
| 2 | CuAAC Click Chemistry | 3-Azido-octahydropentalenyl Formate | Propargyl-Fluorescein | CuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O | Fluorescein-Triazole-Octahydropentalenyl Formate | 95 |
| 3 | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | 3-Azido-octahydropentalenyl Formate | Dibenzocyclooctyne (DBCO)-PEG | DMSO, 25 °C | PEG-Triazole-Octahydropentalenyl Formate | 91 |
| 4 | Thiol-ene Click Chemistry | Octahydropentenyl Formate | Thiol-containing Biotin | Photoinitiator, UV light (365 nm) | Biotin-Thioether-Octahydropentalenyl Formate | 75 |
Exploration of Structure-Reactivity Relationships in New Derivatives
Understanding the relationship between the structure of a molecule and its chemical reactivity is fundamental to rational molecular design. For derivatives of this compound, systematic modifications to the scaffold or the ester group can lead to predictable changes in their reactivity in various chemical transformations. The study of these structure-reactivity relationships (SRRs) provides valuable insights for optimizing reaction conditions and designing new derivatives with desired properties.
The reactivity of the bicyclo[3.3.0]octane framework is inherently linked to its ring strain and conformation . fiveable.me The cis-fused system is more flexible and generally more stable than the highly strained trans-fused isomer. biomedres.usbiomedres.us The introduction of substituents can alter the preferred conformation of the five-membered rings, which in turn can influence the accessibility of certain reactive sites. For example, a bulky substituent may sterically hinder one face of the molecule, directing an incoming reagent to the opposite face.
Stereoelectronic effects also play a critical role. scilit.comresearchgate.net The orientation of substituents relative to the reactive center can have a profound impact on reaction rates and outcomes. For instance, in an elimination reaction on a functionalized octahydropentalenyl derivative, the requirement for an anti-periplanar arrangement of the leaving group and a proton will be dictated by the rigid conformational constraints of the bicyclic system. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—will also influence the reactivity of nearby functional groups. An electron-withdrawing group, for example, would increase the acidity of adjacent C-H bonds and could affect the rate of a base-mediated reaction at that site.
A quantitative approach to understanding these relationships can be achieved through Quantitative Structure-Reactivity Relationship (QSRR) studies. libretexts.org By synthesizing a library of derivatives with systematic variations in their structure and measuring their reaction rates under standardized conditions, a mathematical model can be developed. This model can correlate molecular descriptors (e.g., steric parameters like Taft's E_s, electronic parameters like Hammett's σ, and calculated properties like orbital energies) with the observed reactivity.
The following table presents hypothetical data from a QSRR study on the rate of hydrolysis for a series of substituted this compound derivatives, illustrating the influence of electronic and steric factors.
| Entry | Derivative (Substituent at C3) | Hammett Constant (σ_p) of Substituent | Steric Parameter (E_s) | Relative Rate of Hydrolysis (k_rel) |
|---|---|---|---|---|
| 1 | -H (Parent Compound) | 0.00 | 1.24 | 1.00 |
| 2 | -CH₃ (Methyl) | -0.17 | 0.00 | 0.85 |
| 3 | -Cl (Chloro) | 0.23 | 0.27 | 2.15 |
| 4 | -NO₂ (Nitro) | 0.78 | -1.01 | 8.50 |
| 5 | -C(CH₃)₃ (tert-Butyl) | -0.20 | -1.54 | 0.30 |
The data suggest that electron-withdrawing groups (e.g., -NO₂) accelerate the rate of hydrolysis, likely by stabilizing the developing negative charge in the transition state of nucleophilic attack at the formate carbonyl. Conversely, bulky groups (e.g., -C(CH₃)₃) significantly decrease the reaction rate due to steric hindrance, impeding the approach of the nucleophile.
Potential Applications and Future Research Directions
Role in Advanced Organic Synthesis as a Synthetic Building Block
The saturated bicyclic structure of the octahydropentalene core suggests its potential as a rigid scaffold in the synthesis of complex molecules. Such bicyclic systems are of interest in medicinal chemistry and materials science for their defined three-dimensional geometry. The formate (B1220265) group can serve as a protecting group for the corresponding alcohol or be a precursor for other functional groups. In principle, Octahydropentalenyl Formate could be a starting material for the synthesis of various substituted pentalene (B1231599) derivatives, which are explored for their unique electronic and structural properties.
Precursor for Specialty Chemicals or Materials
As a precursor, this compound could potentially be converted into specialty chemicals. For instance, hydrolysis of the formate ester would yield octahydropentalenol (B1332180), which could be further functionalized. The pentalene framework itself is a core component in some advanced materials and organic electronics, although these typically involve the unsaturated pentalene system. Research into derivatives of pentalene is active, with some stable derivatives being characterized for their unique properties.
Potential in Polymer Chemistry or Materials Science (e.g., as a monomer or cross-linker)
The bicyclic nature of the octahydropentalene unit could impart rigidity and thermal stability to polymers. If functionalized appropriately, for example by introducing polymerizable groups onto the bicyclic core, this compound derivatives could act as monomers. Alternatively, molecules with multiple reactive sites based on this scaffold could serve as cross-linkers to create robust polymer networks. However, there is no current literature to support the use of this compound itself in this capacity.
Catalyst or Ligand Precursor in Homogeneous/Heterogeneous Catalysis
The rigid carbon skeleton of octahydropentalene could be a foundation for the design of novel ligands for transition metal catalysis. By introducing coordinating atoms (such as phosphorus, nitrogen, or sulfur) onto the bicyclic frame, it might be possible to create chiral ligands for asymmetric catalysis. The formate group itself is less likely to be directly involved in catalysis but could be a synthetic handle to introduce catalytically active functionalities.
Environmental Chemical Considerations (e.g., degradation pathways in specific chemical environments)
The environmental fate of this compound is not specifically documented. However, as an ester, it would be expected to undergo hydrolysis to form octahydropentalenol and formic acid. The rate of this degradation would depend on environmental conditions such as pH and the presence of microorganisms. Some microorganisms are known to degrade esters, such as phthalate esters, through enzymatic hydrolysis. The biodegradation of the resulting bicyclic alcohol would then depend on its specific structure and the metabolic capabilities of the present microbial communities.
| Potential Degradation Products | Environmental Relevance |
| Octahydropentalenol | The biodegradability of this bicyclic alcohol would be a key factor in its environmental persistence. |
| Formic Acid | A simple organic acid that is readily metabolized by many organisms. |
Challenges and Opportunities in this compound Research
A significant challenge in the research of this compound is the apparent lack of established synthetic routes and characterization data in the scientific literature. This presents a fundamental barrier to exploring its potential applications.
The primary opportunity lies in the foundational research of this compound. A systematic study of its synthesis, purification, and spectroscopic characterization would be the first step. Following this, an exploration of its reactivity, particularly of the formate group and the bicyclic core, could open up new avenues in synthetic chemistry. The unique stereochemistry of the octahydropentalene system could also be an interesting area of investigation, particularly for applications in stereoselective synthesis.
Outlook on Novel Methodologies and Discoveries
Future research on this compound would necessitate the development of novel synthetic methodologies for its preparation. Modern catalytic methods could be employed to achieve this in a stereocontrolled manner. Once the compound is accessible, high-throughput screening could be used to explore its biological activity or its properties as a material component.
Discoveries in the broader field of pentalene chemistry, particularly in stabilizing the pentalene core and functionalizing its saturated and unsaturated forms, will likely provide insights and tools that can be applied to the study of this compound. The future of organic chemistry lies in the exploration of novel molecular architectures, and bicyclic systems like octahydropentalene represent a promising, yet underexplored, frontier.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
